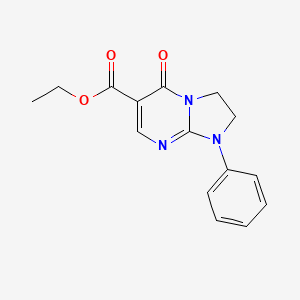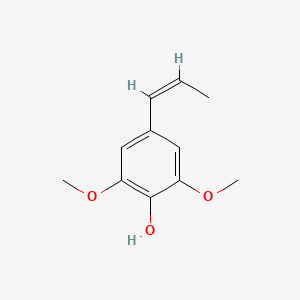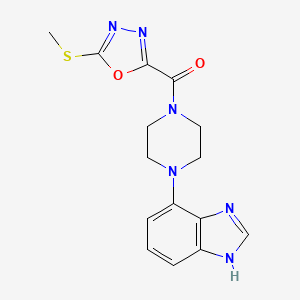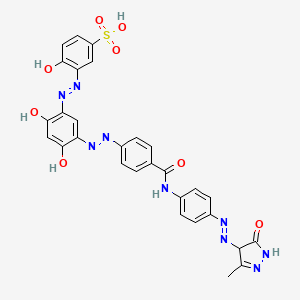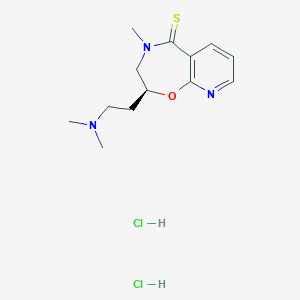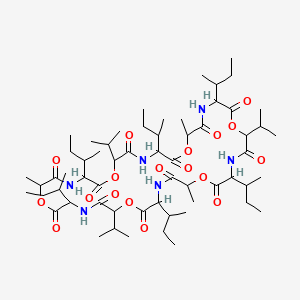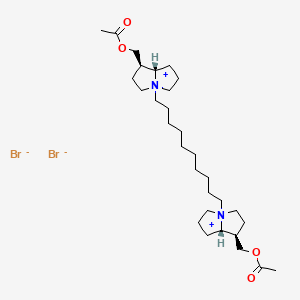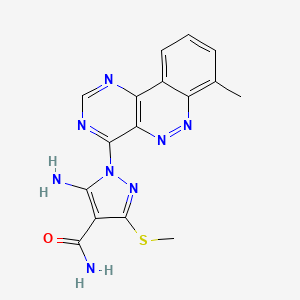
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol, (2ar-(2abeta,4beta,4aalpha,6beta,7beta,9abeta,9balpha,10R*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol is a complex organic compound with a unique structure. It features multiple functional groups, including chloro, methoxy, and epoxide groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cycloocta(cd)pentalene core: This step involves cyclization reactions under specific conditions, often using catalysts.
Introduction of functional groups: Chloro, methoxy, and epoxide groups are introduced through substitution reactions, often requiring specific reagents and conditions.
Purification: The final compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and epoxide groups.
Reduction: Reduction reactions may target the chloro groups, converting them to other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted analogs.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used to study its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways.
Medicine
The compound’s potential therapeutic properties can be explored, particularly if it exhibits biological activity against specific targets.
Industry
In industrial applications, the compound may be used as a precursor for synthesizing other complex molecules or as a catalyst in specific reactions.
作用机制
The compound’s mechanism of action involves its interaction with specific molecular targets. For example, the epoxide group may react with nucleophiles in biological systems, leading to various biochemical effects. The chloro and methoxy groups may also play roles in its activity, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: A closely related compound with slight variations in functional groups.
Hexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: Lacks the chloro groups, leading to different reactivity.
属性
CAS 编号 |
101199-69-3 |
|---|---|
分子式 |
C16H22Cl2O5 |
分子量 |
365.2 g/mol |
IUPAC 名称 |
(1R,4R,5S,8R,9R,11S,13R)-10,10-dichloro-4-methoxy-4,8-dimethyl-12,15-dioxapentacyclo[7.4.2.01,8.05,13.07,11]pentadecane-7,9-diol |
InChI |
InChI=1S/C16H22Cl2O5/c1-11(21-3)4-5-13-7-22-16(20)12(13,2)14(19)6-8(11)9(13)23-10(14)15(16,17)18/h8-10,19-20H,4-7H2,1-3H3/t8-,9+,10-,11+,12+,13+,14?,16+/m0/s1 |
InChI 键 |
CPXMLPQNXUWSDC-HHACXJTJSA-N |
手性 SMILES |
C[C@]1(CC[C@]23CO[C@@]4([C@]2(C5(C[C@H]1[C@H]3O[C@@H]5C4(Cl)Cl)O)C)O)OC |
规范 SMILES |
CC1(CCC23COC4(C2(C5(CC1C3OC5C4(Cl)Cl)O)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


